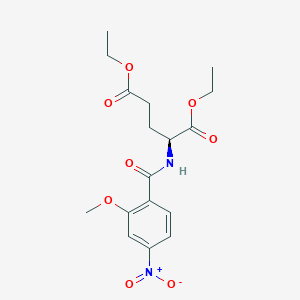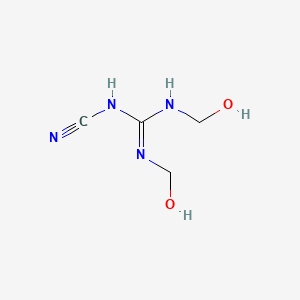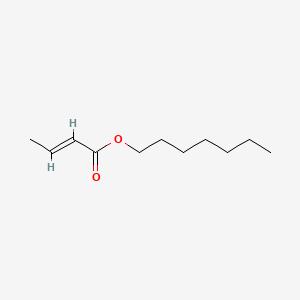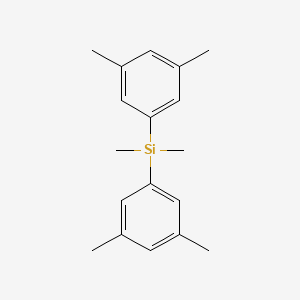
1-(5-Methoxypyrazin-2-yl)butane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxypyrazin-2-yl)butane-2,3-diol is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 198.219 g/mol. This compound is characterized by the presence of a methoxypyrazine ring attached to a butane-2,3-diol moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(5-Methoxypyrazin-2-yl)butane-2,3-diol involves several steps. One common synthetic route includes the reaction of 5-methoxypyrazine with butane-2,3-diol under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(5-Methoxypyrazin-2-yl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Methoxypyrazin-2-yl)butane-2,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxypyrazin-2-yl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. The methoxypyrazine ring can interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparación Con Compuestos Similares
1-(5-Methoxypyrazin-2-yl)butane-2,3-diol can be compared with similar compounds such as:
1-(5-Methoxypyrazin-2-yl)ethanone: This compound has a similar methoxypyrazine ring but differs in the attached functional group, which is an ethanone instead of a butane-2,3-diol.
1,2-Propanediol,3-[5-(hydroxymethyl)pyrazinyl]: This compound also contains a pyrazine ring but has different substituents, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1-(5-methoxypyrazin-2-yl)butane-2,3-diol |
InChI |
InChI=1S/C9H14N2O3/c1-6(12)8(13)3-7-4-11-9(14-2)5-10-7/h4-6,8,12-13H,3H2,1-2H3 |
Clave InChI |
OPTGREHLBMZARN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CC1=CN=C(C=N1)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)


![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)







![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)


